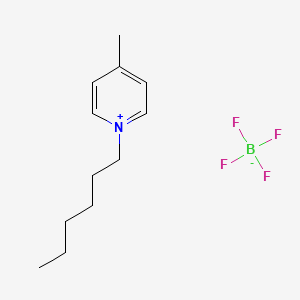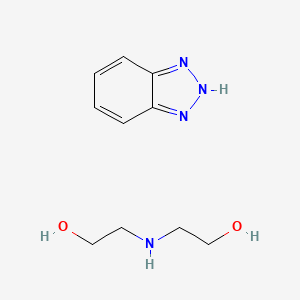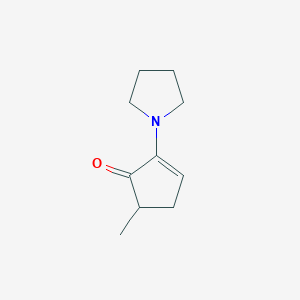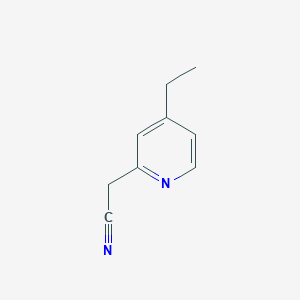
2-(4-Ethylpyridin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Ethylpyridin-2-yl)acetonitrile typically involves the reaction of 4-ethylpyridine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution on the 4-ethylpyridine . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of catalysts and more efficient purification techniques can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylpyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . Additionally, the pyridine ring can engage in π-π stacking interactions, further affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylpyridin-2-yl)acetonitrile
- 2-(4-Propylpyridin-2-yl)acetonitrile
- 2-(4-Butylpyridin-2-yl)acetonitrile
Uniqueness
2-(4-Ethylpyridin-2-yl)acetonitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-(4-ethylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-8-4-6-11-9(7-8)3-5-10/h4,6-7H,2-3H2,1H3 |
Clave InChI |
IATAQQDYEUCMBW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


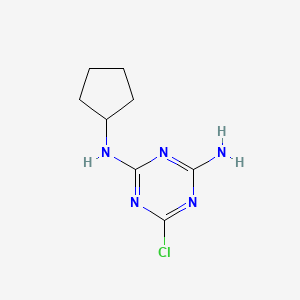
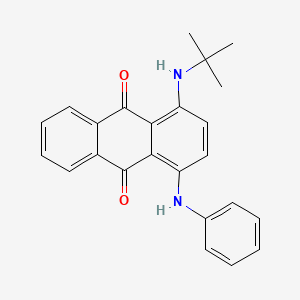
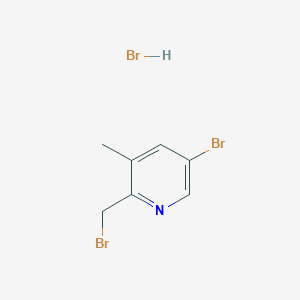
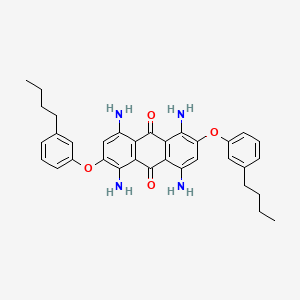
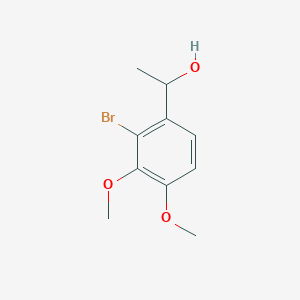
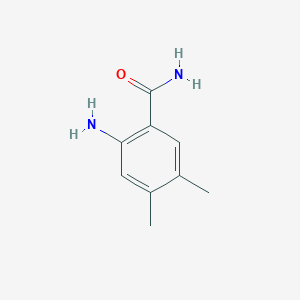
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
